N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide
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Overview
Description
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound with a molecular formula of C19H18N2O4 This compound is known for its unique structure, which includes a naphthalene ring, a hydrazide group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-hydroxynaphthalene-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the dimethoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide: Similar structure but with a benzohydrazide group instead of a naphthalene ring.
(1E)-2-(3,4-Dimethoxyphenyl)-N-hydroxyethanimine: Contains a similar dimethoxyphenyl group but lacks the naphthalene ring and hydrazide group.
Uniqueness
N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide is unique due to its combination of a naphthalene ring, a hydrazide group, and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13(17-9-8-16(26-2)12-20(17)27-3)22-23-21(25)18-10-14-6-4-5-7-15(14)11-19(18)24/h4-12,24H,1-3H3,(H,23,25)/b22-13+ |
InChI Key |
IUVOMXRORNWJNJ-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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